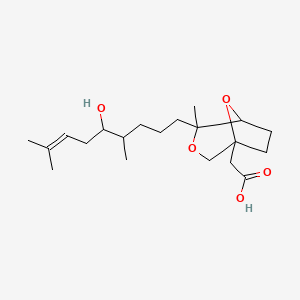
beta-Carboline-3-carboxylic acid methyl ester
概要
説明
メチルベータカルボリン-3-カルボン酸エステルは、一般にBETA-CCMとして知られており、ベータカルボリンファミリーに属する化合物です。ベータカルボリンは、GABA-A複合体受容体のベンゾジアゼピン部位に作用する分子です。 BETA-CCMは、GABA-A受容体複合体の逆アゴニストであり、ベンゾジアゼピンとは反対の特性を持つことを意味します .
準備方法
合成経路と反応条件
BETA-CCMは、さまざまな合成経路によって合成できます。一般的な方法の1つは、トリプタミンとグリオキシル酸を反応させ、続いて環化とエステル化を行うことで、ベータカルボリン構造を形成することです。 反応条件には、通常、酸性または塩基性の触媒と制御された温度が含まれ、適切な環化とエステル化が保証されます .
工業生産方法
BETA-CCMの工業生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模合成が伴います。 このプロセスには、再結晶またはクロマトグラフィーによる精製など、研究や医薬品用途に適した高純度のBETA-CCMを得るためのステップが含まれる場合があります .
化学反応の分析
反応の種類
BETA-CCMは、以下を含むさまざまな化学反応を起こします。
酸化: BETA-CCMは、酸化されて対応するカルボン酸または他の酸化された誘導体を形成できます。
還元: BETA-CCMの還元により、還元されたベータカルボリン誘導体が生成される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化には過マンガン酸カリウムなどの酸化剤、還元には水素化リチウムアルミニウムなどの還元剤、置換反応にはさまざまな求核剤などがあります。 反応条件は目的の生成物によって異なりますが、多くの場合、制御された温度と特定の溶媒を使用します .
形成される主な生成物
これらの反応から生成される主な生成物には、酸化されたカルボン酸、還元されたベータカルボリン誘導体、および置換されたベータカルボリン化合物があります。 これらの生成物は、研究や医薬品で多様な用途があります .
科学研究への応用
BETA-CCMは、以下を含む幅広い科学研究への応用があります。
化学: GABA-A受容体複合体とそのさまざまな化学プロセスにおける役割を研究するためのツールとして使用されます。
生物学: 逆アゴニスト特性により、記憶プロセス、不安、てんかん発作に関する研究で利用されています。
医学: 不安、てんかん、その他の神経障害の治療における潜在的な治療効果について調査されています。
科学的研究の応用
BETA-CCM has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the GABA-A receptor complex and its role in various chemical processes.
Biology: Employed in research on memory processes, anxiety, and epileptic seizures due to its inverse agonist properties.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用機序
BETA-CCMは、GABA-A受容体複合体のベンゾジアゼピン部位で逆アゴニストとして作用することにより、その効果を発揮します。この作用により、GABA-A受容体チャネルの調節が起こり、記憶プロセス、不安、発作活動に影響を与えます。 関係する分子標的には、GABA-A受容体とその関連するシグナル伝達経路が含まれます .
類似の化合物との比較
BETA-CCMは、その特定の逆アゴニスト特性により、ベータカルボリンの中でユニークです。類似の化合物には以下が含まれます。
プロピルベータカルボリン-3-カルボン酸エステル(BETA-CCP): GABA-A受容体に対する同様の効果を持つ別の逆アゴニスト。
メチルアミドベータカルボリン(FG 7142): 不安誘発特性で知られています。
メチル-6,7-ジメトキシ-4-エチル-ベータカルボリン-3-カルボン酸エステル(DMCM): 発作性特性のために研究で使用されています。
ベータカルボリン-3-カルボン酸-t-ブチルエステル(BETA-CCt): 不安と学習への影響について研究されています。
6-メトキシ-1,2,3,4-テトラヒドロ-ベータカルボリン(ピノリン): 潜在的な治療効果について調査されています .
BETA-CCMは、GABA-A受容体における特定の結合親和性と逆アゴニスト作用により際立っており、神経薬理学的研究において貴重なツールとなっています。
類似化合物との比較
BETA-CCM is unique among beta-carbolines due to its specific inverse agonist properties. Similar compounds include:
Propyl beta-carboline-3-carboxylate (BETA-CCP): Another inverse agonist with similar effects on the GABA-A receptor.
Methylamide beta-carboline (FG 7142): Known for its anxiogenic properties.
Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM): Used in research for its convulsive properties.
Beta-carboline-3-carboxylate-t-butyl ester (BETA-CCt): Studied for its effects on anxiety and learning.
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (Pinoline): Investigated for its potential therapeutic effects .
BETA-CCM stands out due to its specific binding affinity and inverse agonist action at the GABA-A receptor, making it a valuable tool in neuropharmacological research.
特性
IUPAC Name |
methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHFPVCOXBJPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990214 | |
| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69954-48-9 | |
| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69954-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Carboline-3-carboxylic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069954489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40990214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Pyrido(3,4b) indole-3-carboxylicacid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CARBOLINE-3-CARBOXYLIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2A008F6YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

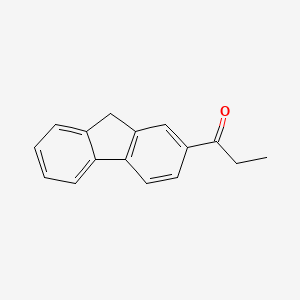
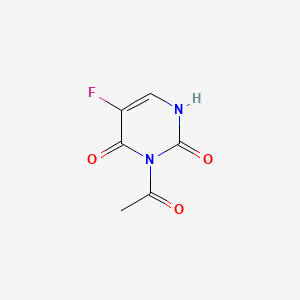

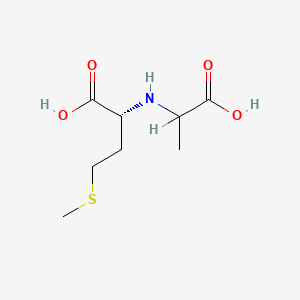
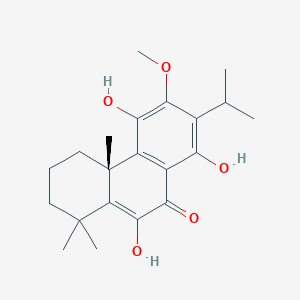
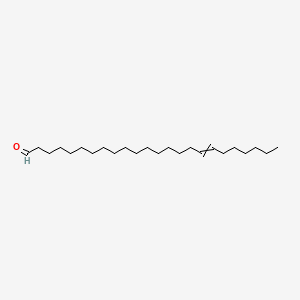
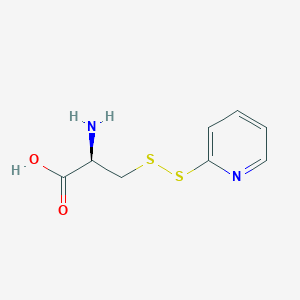

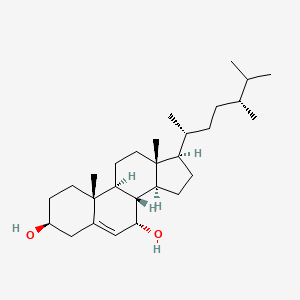
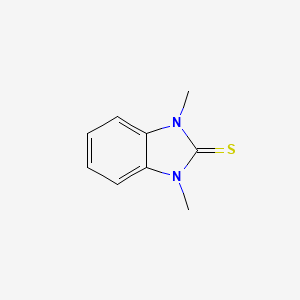
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
![Trans-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3,7-dihydroxychroman-4-one](/img/structure/B1214860.png)
